molecular formula C11H12FNO B11902699 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

Cat. No.: B11902699
M. Wt: 193.22 g/mol
InChI Key: YMNMEYVEWFIAHC-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine is a synthetic organic compound characterized by a spirocyclic structure, which includes a chroman ring fused to a cyclopropane ring The presence of a fluorine atom at the 6th position of the chroman ring and an amine group at the 2’ position of the cyclopropane ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine typically involves multiple steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of a phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Spirocyclization: The spirocyclic structure is formed by reacting the fluorinated chroman with a cyclopropane derivative under basic conditions.

Industrial Production Methods

Industrial production of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom or reduce the chroman ring to a dihydrochroman.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange or organolithium reagents for functional group substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrochroman derivatives.

    Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.

    Industrial Applications: Potential use in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the spirocyclic structure provides rigidity, improving selectivity. The amine group can form hydrogen bonds with the target, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sorbinil: A similar compound with a spirocyclic structure and a fluorine atom, used as an aldose reductase inhibitor.

    6-Fluorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione: Another fluorinated spirocyclic compound with potential medicinal applications.

Uniqueness

6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine is unique due to its specific combination of a chroman ring, a cyclopropane ring, a fluorine atom, and an amine group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine

InChI

InChI=1S/C11H12FNO/c12-7-1-2-9-8(5-7)11(3-4-14-9)6-10(11)13/h1-2,5,10H,3-4,6,13H2

InChI Key

YMNMEYVEWFIAHC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C13CC3N)C=C(C=C2)F

Origin of Product

United States

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